molecular formula C12H18CuO6 B084332 Copper;ethyl 3-oxobutanoate CAS No. 14284-06-1

Copper;ethyl 3-oxobutanoate

Cat. No.: B084332
CAS No.: 14284-06-1
M. Wt: 321.81 g/mol
InChI Key: ZIOMCXDUWKRZJH-UHFFFAOYSA-L
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;ethyl 3-oxobutanoate can be synthesized through the reaction of copper(II) salts with ethyl 3-oxobutanoate. A common method involves the reaction of copper(II) acetate with ethyl acetoacetate in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Copper;ethyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The copper center can undergo oxidation-reduction reactions, altering its oxidation state.

    Substitution: The ethyl 3-oxobutanoate ligand can be substituted by other ligands in the presence of suitable reagents.

    Coordination: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used to oxidize the copper center.

    Substitution: Ligands such as ammonia or phosphines can replace the ethyl 3-oxobutanoate ligand under appropriate conditions.

    Coordination: The compound can coordinate with ligands like bipyridine or phenanthroline in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized copper species and modified ligands.

    Substitution: New coordination compounds with different ligands.

    Coordination: Complexes with additional ligands attached to the copper center.

Scientific Research Applications

Copper;ethyl 3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving enolate chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Another copper coordination compound with different ligands.

    Copper(II) chloride: A simple copper salt with chloride ligands.

    Copper(II) sulfate: A widely used copper compound with sulfate ligands.

Uniqueness

Copper;ethyl 3-oxobutanoate is unique due to the presence of the ethyl 3-oxobutanoate ligand, which imparts specific chemical properties and reactivity. The compound’s ability to participate in enolate chemistry and form stable coordination complexes distinguishes it from other copper compounds.

Properties

CAS No.

14284-06-1

Molecular Formula

C12H18CuO6

Molecular Weight

321.81 g/mol

IUPAC Name

copper;4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2

InChI Key

ZIOMCXDUWKRZJH-UHFFFAOYSA-L

SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu]

Canonical SMILES

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2]

Origin of Product

United States

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